4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-21-12-16-11(17-13(18-12)22-2)8-15-23(19,20)10-5-3-9(7-14)4-6-10/h3-6,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCLKZLPMZKTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran. The reaction proceeds through the formation of a quaternary ammonium salt, which is then reacted with 4-cyanobenzenesulfonamide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in amide coupling reactions, where it activates carboxylic acids to form amides.
Esterification: It can also facilitate the esterification of carboxylic acids with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution and coupling reactions.
Solvents: Tetrahydrofuran, methanol, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as N-methylmorpholine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives, depending on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves reactions between benzenesulfonamide derivatives and triazine-based reagents. Key methods include:
- Reagents : The use of specific solvents and catalysts to enhance the yield and purity during synthesis.
- Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
This compound's potential biological activities are particularly noteworthy. It falls under the category of sulfonamides, known for their antibacterial properties. The presence of the cyano group may enhance its biological activity, making it a candidate for further pharmacological studies.
Antibacterial Properties
Research indicates that compounds with sulfonamide structures exhibit significant antibacterial effects. The mechanism of action likely involves interaction with bacterial enzymes or receptors, which can be evaluated through various biological assays.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may demonstrate anticancer properties. For instance, compounds related to triazine structures have been shown to inhibit cancer cell proliferation in vitro. Quantitative data from these studies could provide insights into its therapeutic potential against specific cancer types.
Applications in Drug Development
The versatility of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide makes it suitable for various applications in drug development:
- Antimicrobial Agents : Its sulfonamide component contributes to its potential as an antimicrobial agent.
- Anticancer Drugs : The unique structure may allow for the development of novel anticancer therapies.
- Enzyme Inhibitors : The compound could serve as an inhibitor for specific enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have explored the synthesis and application of related compounds:
- A study demonstrated that triazine-based sulfonamides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced antibacterial efficacy .
- Another research article highlighted the anticancer activity of triazine derivatives, showing promising results against various cancer cell lines. The presence of specific functional groups was crucial for enhancing activity .
Mechanism of Action
The mechanism of action of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Triazine Substituents: The dimethoxy groups in the target compound and cinosulfuron reduce electrophilicity compared to dichloro-substituted triazines (e.g., ), which are more reactive in nucleophilic substitutions .
- Linkage Flexibility: The methylene linker in the target compound provides moderate flexibility, whereas carbamoyl linkages (e.g., cinosulfuron) allow for hydrogen bonding, influencing herbicidal activity .
Physicochemical Properties
- Solubility: The cyano group in the target compound may reduce water solubility compared to cinosulfuron, which exhibits pH-dependent solubility (120–4000 mg/L) due to ionizable sulfonamide and urea groups .
- Stability: Dimethoxy triazines (target, cinosulfuron) are more hydrolytically stable than dichloro derivatives, which readily undergo substitution reactions .
Biological Activity
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a sulfonamide moiety with a triazine derivative and a cyano group, which may enhance its pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of this compound includes key functional groups that contribute to its biological activity. The synthesis involves several steps:
- Starting Materials : The reaction typically begins with benzenesulfonamide derivatives and triazine-based reagents.
- Reaction Conditions : Optimal yields are achieved through careful control of temperature and pH, often utilizing specific solvents and catalysts.
- Characterization : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Preliminary studies indicate that derivatives of sulfonamides can inhibit bacterial growth effectively.
Antiviral Activity
Research into heterocycles has shown promise in antiviral applications. Compounds similar to this compound have demonstrated activity against various viral targets. For instance, modifications on triazine rings have been associated with enhanced reverse transcriptase inhibition in cell lines .
Antitumor Activity
The triazine moiety is linked to anticancer properties. In vitro studies have shown that compounds containing triazine structures can exhibit significant cytotoxicity against cancer cell lines. The mechanism often involves interference with cellular proliferation pathways .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
The proposed mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with key enzymes or receptors in pathogens or cancer cells.
- Cell Cycle Disruption : Induction of apoptosis or cell cycle arrest in tumor cells.
Further biological assays are necessary to quantify these effects and establish a clear pharmacological profile.
Q & A
Q. Basic Characterization Strategies
- NMR Spectroscopy : - and -NMR confirm the presence of the dimethoxy-triazine moiety (δ 3.8–4.0 ppm for OCH) and sulfonamide protons (δ 7.5–8.2 ppm for aromatic and cyano groups) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous sulfonamide-triazine hybrids (e.g., N-(4-methoxyphenyl)benzenesulfonamide structures) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
How should researchers design experiments to evaluate the biological activity of this compound?
Q. Advanced Bioactivity Assessment
- In Vitro Assays : Screen against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7) using IC determination via MTT assays. Compare with structurally related compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which shows antimicrobial activity) to establish structure-activity relationships (SAR) .
- Substituent Effects : Systematically vary substituents on the triazine ring (e.g., replacing methoxy with hydroxyl or chloro groups) to assess impact on target binding .
How can contradictions in reported solubility or stability data be resolved?
Q. Advanced Data Reconciliation
- Solvent System Validation : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled humidity. Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect stability .
- Purity Verification : Cross-check with NIST reference data (e.g., thermogravimetric analysis, TGA) to rule out degradation byproducts .
What computational strategies are recommended to predict binding interactions with target enzymes?
Q. Advanced Mechanistic Modeling
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID-derived coordinates) to predict binding modes to enzymes like carbonic anhydrase or tyrosine kinases .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in rational design of derivatives with enhanced affinity .
How can reaction mechanisms for triazine-sulfonamide conjugation be elucidated?
Q. Advanced Mechanistic Studies
- Kinetic Profiling : Monitor reaction progress via -NMR to identify intermediates (e.g., Schiff base formation in condensation reactions) .
- Isotope Labeling : Use -labeled triazine precursors to track nitrogen migration during substitution reactions .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Optimization
- Solvent Selection : Replace ethanol with dimethylacetamide (DMAc) for higher solubility at elevated temperatures.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate reaction rates while maintaining yield .
Tables for Key Data
Table 1: Comparative Bioactivity of Sulfonamide-Triazine Hybrids
Table 2: Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 95 |
| DMAc | 100 | 85 | 92 |
| THF | 65 | 58 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
